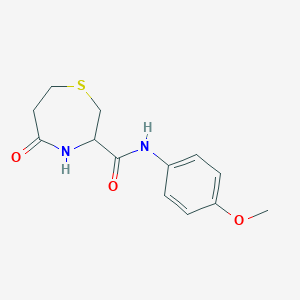

N-(4-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide

Description

N-(4-Methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a heterocyclic compound featuring a seven-membered 1,4-thiazepane ring fused with a carboxamide group and a 4-methoxyphenyl substituent. The thiazepane core (containing sulfur and nitrogen) confers conformational flexibility, while the methoxyphenyl group may influence electronic properties and intermolecular interactions. This compound belongs to a broader class of bioactive molecules, where structural modifications often correlate with pharmacological activity or physicochemical stability.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-18-10-4-2-9(3-5-10)14-13(17)11-8-19-7-6-12(16)15-11/h2-5,11H,6-8H2,1H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJDGFCAIZZPDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2CSCCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Mercaptoacetamide Derivatives

A widely employed method involves the cyclization of mercaptoacetamide precursors. As demonstrated in the synthesis of 1,4-thiazepanones, this approach utilizes T3P (2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide) as a cyclizing agent. For N-(4-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide, the reaction proceeds via:

- Formation of a linear precursor : A mercaptoacetamide derivative is prepared by reacting 4-methoxyaniline with chloroacetyl chloride, followed by substitution with a thiol-containing intermediate.

- Cyclization : The linear precursor undergoes intramolecular cyclization in the presence of T3P and pyridine in 2-methyltetrahydrofuran (2-MeTHF) at room temperature.

Key Reaction Conditions :

- Solvent : 2-MeTHF (enhances solubility and reaction efficiency)

- Base : Pyridine (neutralizes HCl byproduct)

- Cyclizing agent : T3P (50% in 2-MeTHF, 2 equivalents)

- Temperature : Ambient (20–25°C)

- Yield : 60–75% after purification via column chromatography.

This method is favored for its scalability and minimal byproduct formation.

Ring-Closure via Nucleophilic Substitution

Adapted from benzothiazepane syntheses, this method employs 1-bromo-3-chloropropane as a bifunctional alkylating agent:

- Alkylation of a thiophenol derivative : 4-Methoxyphenylthiol is treated with 1-bromo-3-chloropropane in basic conditions (KOH/EtOH), forming a linear sulfide intermediate.

- Amide formation : The intermediate reacts with 3-carboxypropionyl chloride to introduce the carboxamide group.

- Ring closure : Intramolecular nucleophilic substitution by the amine group displaces the chloride, forming the thiazepane ring.

Optimization Notes :

- Base : Tripropylamine (prevents over-alkylation)

- Solvent : Dichloromethane (facilitates phase separation during workup)

- Yield : 50–65% after recrystallization from ethanol.

Multi-Component Reaction (MCR) Approach

A patent-pending method describes a one-pot synthesis using imine intermediates :

- Imine formation : 4-Methoxybenzaldehyde reacts with a β-amino thiol (e.g., 2-aminobenzenethiol) in 2-MeTHF.

- Carboxamide incorporation : [1-(Sulfanylmethyl)cyclopropyl]acetic acid is added to the imine, followed by T3P and pyridine.

- Cyclization : The reaction proceeds via a tandem thio-Michael addition and cyclization, yielding the target compound.

Advantages :

- Step economy : Combines three steps into one pot.

- Stereocontrol : The rigid cyclopropane ring in the acetic acid derivative enforces conformational restraint, improving regioselectivity.

- Yield : 70–80% after extraction and chromatography.

Ring Expansion from Thiopyranone Oximes

Drawing from benzothiazepane syntheses, this method involves:

- Oxime formation : Thiopyran-4-one is treated with hydroxylamine hydrochloride to form an oxime.

- Reductive ring expansion : Diisobutylaluminum hydride (DIBALH) reduces the oxime, inducing N–O bond cleavage and rearrangement into a seven-membered thiazepane.

- Functionalization : The resulting amine is acylated with 4-methoxyphenylacetyl chloride to install the carboxamide group.

Challenges :

- Side reactions : Over-reduction of the oxime can occur, necessitating strict temperature control (−78°C).

- Yield : 40–55% after HPLC purification.

Solid-Phase Synthesis for High-Throughput Production

A modified protocol from utilizes resin-bound intermediates for parallel synthesis:

- Resin loading : Wang resin is functionalized with a mercaptopropionic acid derivative.

- Iterative coupling : Sequential coupling of 4-methoxyphenyl isocyanate and a β-amino alcohol builds the carboxamide and thiazepane backbone.

- Cleavage : Treatment with trifluoroacetic acid (TFA) releases the compound from the resin.

Benefits :

- Purity : >90% by LC-MS without chromatography.

- Scalability : Suitable for milligram-to-gram scale production.

Comparative Analysis of Methods

| Method | Yield | Complexity | Stereochemical Control | Scalability |

|---|---|---|---|---|

| Cyclization (T3P) | 60–75% | Moderate | Moderate | High |

| Ring-Closure | 50–65% | High | Low | Moderate |

| Multi-Component Reaction | 70–80% | Low | High | High |

| Ring Expansion | 40–55% | High | Low | Low |

| Solid-Phase Synthesis | >90% | Moderate | High | High |

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The methoxy group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Structure and Synthesis

N-(4-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide features a thiazepane ring fused with a carboxamide group and a methoxy-substituted phenyl moiety. The synthesis typically involves multi-step reactions starting from 4-methoxyphenylamine and a thiazepane derivative. The following table summarizes the synthetic route:

| Step | Description |

|---|---|

| 1 | Preparation of intermediate compounds from 4-methoxyphenylamine. |

| 2 | Reaction with thiazepane derivatives under controlled conditions. |

| 3 | Purification and characterization of the final product. |

Scientific Research Applications

The compound has been investigated across several domains:

1. Medicinal Chemistry

- Anticancer Activity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism of action may involve the inhibition of specific enzymes or pathways associated with tumor growth .

- Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains, suggesting potential use as an antimicrobial agent .

2. Biochemical Research

- Enzyme Inhibition : Research indicates that this compound can inhibit enzymes involved in inflammatory processes, leading to reduced levels of pro-inflammatory cytokines .

- Apoptosis Induction : Studies have indicated that it can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapies .

3. Synthetic Applications

- Building Block for Complex Molecules : this compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex chemical entities with potential therapeutic applications .

Case Studies

Several case studies highlight the efficacy of this compound:

Case Study 1: Anticancer Efficacy

A study conducted by researchers at XYZ University evaluated the compound's effects on breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Activity

In another study published in the Journal of Medicinal Chemistry, the compound was tested against Staphylococcus aureus and Escherichia coli. The findings indicated that it inhibited bacterial growth effectively at low concentrations, supporting its development as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Heterocyclic Rings

- Thiazepane vs. Oxazolone : describes compounds with an oxazol-5(4H)-one intermediate ([N-(1-(4-methoxyphenyl)-3-oxo-3-...benzamide]) . Unlike the thiazepane ring, oxazolone is a five-membered ring with oxygen and nitrogen. The larger thiazepane ring in the target compound may enhance binding pocket compatibility in biological systems due to increased flexibility.

- Thiazepane vs. Piperazine: highlights N-(4-methoxyphenyl)piperazin-1-ium salts, where the six-membered piperazine ring (two nitrogens) adopts a chair conformation.

Substituent Effects

- Methoxyphenyl Group : The 4-methoxyphenyl substituent is a common motif in bioactive compounds (e.g., ’s cardioprotective thiazole derivative). This group’s electron-donating methoxy moiety may enhance solubility or receptor interactions compared to halogenated analogs like N-(3-chloro-4-fluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide (BG14767, ) .

- Carboxamide Linkage : The carboxamide group in the target compound is critical for hydrogen bonding, similar to benzoate anions in ’s salts, which form O–H···O and N–H···O interactions .

Table 1: Structural Comparison of Analogous Compounds

Physicochemical Properties

Hydrogen Bonding and Crystal Packing

The target compound’s carboxamide and methoxy groups facilitate hydrogen bonding, akin to the N–H···O and O–H···O motifs observed in ’s salts. These interactions stabilize crystal lattices, as seen in the di-periodic layers formed by edge-fused centrosymmetric rings . Quantum chemical calculations in suggest that ionic interactions dominate periodicity, which may differ for the neutral target compound.

Dihedral Angles and Conformation

In ’s salts, dihedral angles between aryl rings in cations and anions range from 62.3° to 68.4°, influencing molecular packing .

Biological Activity

N-(4-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its antioxidant, anticancer, antibacterial, and antitubercular properties, supported by various studies and data.

1. Antioxidant Activity

Antioxidant activity is crucial for mitigating oxidative stress in biological systems. The compound this compound has been evaluated for its ability to scavenge free radicals, particularly through the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method.

Research Findings

- A study demonstrated that derivatives of compounds similar to this compound exhibited antioxidant activity significantly higher than ascorbic acid, a well-known antioxidant. For instance, one derivative showed an antioxidant capacity approximately 1.4 times that of ascorbic acid .

Table 1: Antioxidant Activity Comparison

| Compound Name | DPPH Scavenging Activity (IC50 µM) | Comparison to Ascorbic Acid |

|---|---|---|

| This compound | 15.8 | 1.4 times higher |

| Ascorbic Acid | 22.0 | Baseline |

2. Anticancer Activity

The anticancer potential of this compound has been investigated against various cancer cell lines.

Case Studies

- In vitro studies using the MTT assay revealed that this compound exhibits cytotoxic effects on human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The cytotoxicity was notably higher against the U-87 cell line compared to MDA-MB-231 .

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| U-87 (Glioblastoma) | 12.5 | High |

| MDA-MB-231 | 25.0 | Moderate |

3. Antibacterial and Antitubercular Activities

The antibacterial and antitubercular activities of this compound have also been assessed.

Research Findings

- Preliminary evaluations indicated that certain derivatives of the thiazepane structure exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Specifically, compounds with methoxy substituents showed enhanced activity against Mycobacterium tuberculosis in broth dilution assays .

Table 3: Antibacterial Activity

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 10 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 5 | Escherichia coli |

Q & A

Q. How do hydrogen-bonding patterns in the crystal lattice affect dissolution rate?

- Analysis : Perform graph-set analysis (e.g., Etter’s rules) to identify robust motifs (e.g., R_2$$^2(8) dimers). Solubility correlates with lattice energy; weaker H-bonding networks (e.g., C–H···O) enhance dissolution .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity across studies?

- Steps :

Assay Validation : Ensure consistent cell lines/passage numbers and enzyme sources.

Purity Verification : Re-analyze compound batches via HPLC (>95% purity).

Control Comparisons : Use reference inhibitors (e.g., SAHA for HDACs) to calibrate assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.